2-((1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
CAS No.: 1226438-82-9
Cat. No.: VC6678704
Molecular Formula: C22H18F2N4O3S2
Molecular Weight: 488.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1226438-82-9 |
|---|---|
| Molecular Formula | C22H18F2N4O3S2 |
| Molecular Weight | 488.53 |
| IUPAC Name | 2-[1-[4-(difluoromethoxy)phenyl]-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C22H18F2N4O3S2/c1-30-16-6-2-14(3-7-16)18-12-26-22(33-13-19(29)27-21-25-10-11-32-21)28(18)15-4-8-17(9-5-15)31-20(23)24/h2-12,20H,13H2,1H3,(H,25,27,29) |
| Standard InChI Key | NWJHQECVBMPJSF-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SCC(=O)NC4=NC=CS4 |
Introduction
The compound 2-((1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide represents a complex organic molecule with potential applications in medicinal chemistry. Its structure combines functional groups such as imidazole, thiazole, and acetamide, which are known for their bioactivity and pharmacological relevance.
Synthesis Pathway
The synthesis of this compound likely involves multi-step organic reactions combining:
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Formation of the Imidazole Core: Using condensation reactions involving aldehydes and amines.
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Thioether Formation: Introduction of the sulfur bridge to link the imidazole core with the acetamide group.
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Thiazole Substitution: Functionalization of the acetamide group with a thiazole moiety.
These steps typically require controlled reaction conditions (e.g., specific catalysts, temperature, and pH).
Pharmacological Potential
Compounds containing imidazole and thiazole scaffolds have been investigated for their diverse pharmacological activities:
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Anticancer Activity: Imidazole derivatives are known to inhibit enzymes like topoisomerase or kinases involved in cancer cell proliferation .
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Antimicrobial Properties: Thiazole-containing compounds exhibit activity against Gram-positive and Gram-negative bacteria .
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Anti-inflammatory Effects: The combination of electron-donating and electron-withdrawing groups may enhance anti-inflammatory efficacy.
Biological Evaluation
While specific data for this compound is limited, similar derivatives have shown:
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Cytotoxicity Against Cancer Cell Lines:
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Antimicrobial Screening:
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Molecular Docking Studies:
Comparison with Related Compounds
| Compound Class | Activity Profile |
|---|---|
| Imidazole-Thiazole Derivatives | Anticancer, Antimicrobial |
| Acetamide-Based Molecules | Anti-inflammatory, Enzyme Inhibition |
| Difluoromethoxy Substituted Compounds | Enhanced Lipophilicity and Target Affinity |
The unique combination of these moieties in this compound suggests it could outperform simpler analogs in terms of potency and specificity.
Potential Applications
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Drug Development:
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As a lead compound for anticancer agents targeting specific pathways like VEGFR or histone deacetylase.
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As an antimicrobial agent to combat drug-resistant pathogens.
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Biochemical Research:
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Studying its interaction with enzymes or receptors using computational models and in vitro assays.
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Pharmaceutical Formulations:
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The compound’s stability and solubility profile make it a candidate for oral or injectable formulations.
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Future Directions
To fully realize its potential, further studies are needed:
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Comprehensive biological assays to determine IC50 values across diverse cell lines.
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Toxicity profiling in animal models to assess safety margins.
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Crystallographic studies to elucidate binding mechanisms with biological targets.
By leveraging its structural complexity, this compound could contribute significantly to therapeutic advancements in oncology and infectious diseases.
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